4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide
Overview
Description
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide is a useful research compound. Its molecular formula is C14H11Cl2F3N2O4S2 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods of Application : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
- Summary of Application : 4-(Trifluoromethyl)pyridine is a pyridine derivative used in the preparation of (trifluoromethyl)pyridyllithiums, synthesis of metal-organic frameworks (MOFs), and synthesis of methiodide salts .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Trifluoromethylpyridines can be hazardous. For example, they can cause skin and eye irritation, and they can be harmful if swallowed56.
Future Directions
Trifluoromethylpyridines have many potential applications in the agrochemical and pharmaceutical industries1. It is expected that many novel applications of these compounds will be discovered in the future1.
Please note that this information is general and may not apply specifically to “4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide”. For more detailed and specific information, further research and studies would be needed.
properties
IUPAC Name |
4-chloro-N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N2O4S2/c15-10-1-3-11(4-2-10)27(24,25)20-5-6-26(22,23)13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWWKCLSDXSXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCS(=O)(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.